N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE
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Overview
Description
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE is a quaternary ammonium compound It is characterized by the presence of six methyl groups attached to the nitrogen atoms of a 1,2-ethanediamine backbone, with two iodide ions serving as counterions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE typically involves the alkylation of 1,2-ethanediamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
H2NCH2CH2NH2+6CH3I→(CH3)3NCH2CH2N(CH3)3I2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of excess methyl iodide ensures complete alkylation of the amine groups. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodide ions can be replaced by other anions such as chloride or bromide.
Oxidation Reactions: The compound can be oxidized to form N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium chloride or sodium bromide in aqueous solution.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM chloride or bromide.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties.
Medicine: Potential use as a drug delivery agent due to its ability to form complexes with various drugs.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism by which N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE exerts its effects involves its ability to interact with biological membranes and disrupt their integrity. The quaternary ammonium groups can interact with the phospholipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly relevant in its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium iodide
- Hexamethonium bromide
- N,N,N’,N’-Tetramethyl-1,2-ethanediamine
Uniqueness
N(1),N(1),N(1),N(2),N(2),N(2)-HEXAMETHYL-1,2-ETHANEDIAMINIUM DIIODIDE is unique due to its high degree of methylation, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly effective as a phase transfer catalyst and antimicrobial agent compared to its less methylated counterparts.
Properties
CAS No. |
10428-58-7 |
---|---|
Molecular Formula |
C8H22IN2+ |
Molecular Weight |
273.18 g/mol |
IUPAC Name |
trimethyl-[2-(trimethylazaniumyl)ethyl]azanium;iodide |
InChI |
InChI=1S/C8H22N2.HI/c1-9(2,3)7-8-10(4,5)6;/h7-8H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
PEZSEUIEAZERJU-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CC[N+](C)(C)C.[I-] |
Pictograms |
Irritant |
Related CAS |
20828-82-4 (Parent) |
Synonyms |
dimethonium dimethonium diiodide dimethonium diiodide, C14-labeled ethane bis(trimethylammonium) bromide |
Origin of Product |
United States |
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